2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Description
2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H18ClF3N4O2 and its molecular weight is 414.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research has delved into the synthesis of novel compounds with potential biological activities, including anti-inflammatory and analgesic agents. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnagenone and khellinone, exhibiting COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds showed significant results compared to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activities
Several studies have also investigated the antimicrobial properties of compounds with similar structures. Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, Bektaş et al. (2007) explored the synthesis of 1,2,4-triazole derivatives, finding some compounds with good or moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Potential for Imaging in Parkinson's Disease
Wang et al. (2017) focused on the synthesis of a new potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the diverse applications of these compounds in medical research (Wang, Gao, Xu, & Zheng, 2017).
Properties
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-28-14-3-2-12(8-13(14)19)9-17(27)26-6-4-25(5-7-26)16-10-15(18(20,21)22)23-11-24-16/h2-3,8,10-11H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPXLEYIZSFORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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